molecular formula C9H10N2O B575942 2-(Aminomethyl)benzofuran-6-amine CAS No. 165737-06-4

2-(Aminomethyl)benzofuran-6-amine

Cat. No.: B575942
CAS No.: 165737-06-4
M. Wt: 162.192
InChI Key: BFKLPHCOPDLLAL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzofuran-6-amine (CAS 165737-06-4) is a benzofuran derivative with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This compound features both an aminomethyl group and an amine group on its benzofuran scaffold, making it a valuable building block in medicinal chemistry and organic synthesis. The benzofuran core is a privileged structure in drug discovery, widely present in natural products and pharmaceuticals with diverse biological activities . Researchers are particularly interested in benzofuran derivatives for their significant therapeutic potential, especially in the field of oncology . Numerous studies highlight that benzofuran-based compounds exhibit profound anticancer activities through various mechanisms, such as acting as potent and selective epidermal growth factor receptor (EGFR) inhibitors, inducing apoptosis, and inhibiting tubulin polymerization . The structure of this compound allows for further functionalization, enabling its use as a key intermediate in the synthesis of more complex molecules for biological evaluation . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

165737-06-4

Molecular Formula

C9H10N2O

Molecular Weight

162.192

IUPAC Name

2-(aminomethyl)-1-benzofuran-6-amine

InChI

InChI=1S/C9H10N2O/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5,10-11H2

InChI Key

BFKLPHCOPDLLAL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)OC(=C2)CN

Synonyms

2-Benzofuranmethanamine, 6-amino-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents (Position) Molecular Formula Key Pharmacological Properties Metabolic Stability Toxicity/Handling Precautions
2-(Aminomethyl)benzofuran-6-amine -CH2NH2 (2), -NH2 (6) C9H10N2O Limited data; likely interacts with monoamine transporters Unknown Requires standard amine handling (flammable, corrosive)
6-APB (6-(2-aminopropyl)benzofuran) -CH2CH(NH2)CH3 (6) C11H14N2O Serotonin receptor agonist; substitutes for MDMA in discrimination assays Moderate hepatic metabolism via CYP450 High risk of acute toxicity; regulated in many jurisdictions
5-APB (5-(2-aminopropyl)benzofuran) -CH2CH(NH2)CH3 (5) C11H14N2O Lower receptor affinity compared to 6-APB; less potent psychoactive effects Similar to 6-APB Similar toxicity profile to 6-APB
2-Methylbenzo[d]oxazol-6-amine Oxazole ring, -CH3 (2), -NH2 (6) C8H8N2O No pharmacological data; used in organic synthesis Not studied Requires protective equipment (irritant)
2-(Methylthio)-1,3-benzothiazol-6-amine Thiazole ring, -SCH3 (2), -NH2 (6) C8H8N2S2 Antifungal/antimicrobial potential (theoretical) Unknown Hazardous combustion products (e.g., NOx, CO)

Key Research Findings

Pharmacological Activity

  • 6-APB vs. 5-APB: 6-APB exhibits higher affinity for serotonin (5-HT2B) and dopamine receptors compared to 5-APB, mimicking MDMA’s effects in animal models . This difference is attributed to the positional isomerism of the aminopropyl side chain, which alters receptor binding kinetics .

Metabolic and Analytical Differentiation

  • Mass Spectrometry : Tandem MS techniques differentiate 2- and 6-isomers of benzofuran derivatives based on fragmentation patterns. For example, 6-APB produces distinct ions (e.g., m/z 134) compared to its isomers, enabling precise identification in forensic analysis .
  • Hepatic Metabolism : 6-APB undergoes N-demethylation and oxidation via CYP450 enzymes, generating metabolites detectable in urine and plasma .

Toxicity and Regulatory Status

  • 6-APB : Classified as a hazardous substance in multiple countries due to severe cardiovascular and neurological toxicity .
  • This compound: While direct toxicity data are lacking, its structural similarity to regulated compounds warrants cautious handling (e.g., flammability, corrosivity) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(Aminomethyl)benzofuran-6-amine, and what reaction conditions critically influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. The benzofuran core is first constructed, followed by functionalization with aminomethyl and amine groups. Key steps include:

  • Ring formation : Cyclization of substituted phenols or coupling reactions to form the benzofuran scaffold.
  • Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often using reagents like sodium borohydride or ammonia derivatives .
  • Critical conditions : Temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and pH control (neutral to slightly basic for amine stability) significantly impact yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on 1H^1H and 13C^{13}C signals for the benzofuran ring (e.g., aromatic protons at δ 6.5–7.5 ppm) and aminomethyl group (δ 2.8–3.5 ppm for -CH2_2-NH2_2) .
  • Mass spectrometry (MS) : Monitor molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to confirm the backbone structure. High-resolution MS (HRMS) is critical for distinguishing isomers .
  • IR spectroscopy : Identify N-H stretches (~3300 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

  • Methodological Answer :

  • Isomer differentiation : Use tandem MS (MS/MS) or GC-MS to distinguish positional isomers (e.g., 2- vs. 6-substituted benzofurans) based on unique fragmentation pathways .
  • Cross-validation : Combine multiple techniques (e.g., 1H^1H-15N^{15}N HMBC NMR for nitrogen connectivity) to resolve ambiguities in overlapping signals .
  • Computational modeling : Predict NMR chemical shifts using DFT calculations (e.g., B3LYP/6-31G*) to validate experimental data .

Q. What methodological approaches are used to study the interaction of this compound with biological targets, and how can binding affinities be quantified?

  • Methodological Answer :

  • Enzyme inhibition assays : Monitor activity changes in target enzymes (e.g., kinases or proteases) using fluorogenic substrates or radiolabeled ligands. IC50_{50} values are calculated via dose-response curves .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_{on}, koff_{off}) to determine dissociation constants (KD_D) .
  • Molecular docking : Use software like AutoDock to predict binding poses and identify critical residues (e.g., hydrogen bonding with the aminomethyl group) .

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Solvent selection : Use aprotic solvents (e.g., THF or DCM) to reduce side reactions with nucleophilic intermediates .
  • Catalyst optimization : Employ palladium catalysts for Suzuki-Miyaura couplings to enhance regioselectivity .
  • Temperature gradients : Implement slow heating (e.g., 2°C/min) during cyclization to prevent thermal decomposition .

Q. What strategies are recommended for reconciling discrepancies in reported biological activities of benzofuran derivatives across studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50_{50} values) and adjust for assay variability (e.g., cell line differences) .
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replacing methoxy with trifluoromethyl groups) to isolate contributing factors .
  • Reproducibility protocols : Validate findings via orthogonal assays (e.g., in vitro vs. in vivo models) and share raw data in open-access repositories .

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